5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one
Overview
Description
Synthesis Analysis
A method has been developed for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano [4’,3’:4,5]-and 5,6,7,8-tetrahydrobenzo [b]thieno [2,3-d]pyrimidin-4 (3H)-ones . The synthesis of these compounds is based on 2-R-amino-3-ethoxycarbonylpyrano [2,3- c ]thiophenes . It has been established that their cyclization with hydrazine hydrate requires vigorous conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR . For example, in one study, the IR spectrum showed absorption bands at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). The 1 H-NMR spectrum showed various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
The reactions of similar compounds with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, one compound was found to have a melting point of 230–232 °C .Scientific Research Applications
Synthesis of Derivatives
A method has been developed for the preparation of 2-R-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4-ones based on 2-R-amino-3-ethoxycarbonylpyrano[2,3-C]thiophenes . This method could be used to create a variety of derivatives for further research and potential applications .
Anticonvulsant Activity
The compound has been studied for its anticonvulsant activity . This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders .
Tranquilizer Activity
In addition to its anticonvulsant properties, the compound has also been studied for its tranquilizer properties . This could lead to potential applications in the development of new tranquilizers or sedatives .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-B]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-D]pyrimidine derivatives . These novel derivatives could have a wide range of medicinal and biological properties .
Epidermal Growth Factor Receptor Inhibitors
Derivatives of the compound have been synthesized and characterized for their biological activity as epidermal growth factor receptor inhibitors . This suggests potential applications in the treatment of various types of cancer .
Drug Development
Pyrano[2,3-D]thiazoles, a class of compounds that includes “5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one”, show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
Mechanism of Action
Mode of Action
It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes . .
Biochemical Pathways
It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes
Result of Action
Some studies have shown that certain compounds in the thienopyrimidinones class exhibit antimycobacterial activity , suggesting potential for development as antitubercular agents.
properties
IUPAC Name |
11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-7-5-1-2-13-3-6(5)14-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTOWESQZGWBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C3=C(S2)N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328031 | |
Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one | |
CAS RN |
243968-07-2 | |
Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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